molecular formula C16H24N4O3 B2630881 4-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}morpholine CAS No. 2380142-87-8

4-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}morpholine

Cat. No.: B2630881
CAS No.: 2380142-87-8
M. Wt: 320.393
InChI Key: YYXKGGZPCAXLIY-UHFFFAOYSA-N
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Description

4-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}morpholine is a complex organic compound that features a morpholine ring, a piperidine ring, and a pyrimidine moiety

Preparation Methods

The synthesis of 4-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}morpholine typically involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

4-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}morpholine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated reagents.

    Cyclization: The compound can undergo cyclization reactions to form different ring structures.

Scientific Research Applications

4-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its effects. The pathways involved often include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar compounds to 4-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}morpholine include:

Properties

IUPAC Name

[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O3/c1-2-13-11-17-15(18-12-13)23-14-3-5-19(6-4-14)16(21)20-7-9-22-10-8-20/h11-12,14H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXKGGZPCAXLIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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